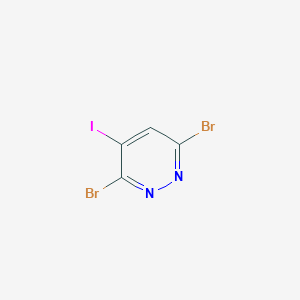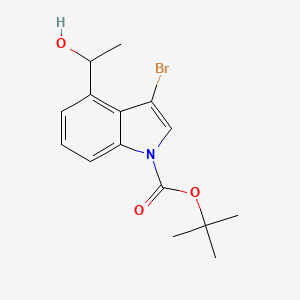
tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxyethyl group attached to the indole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Hydroxyethylation: The 4-position of the brominated indole is then functionalized with a hydroxyethyl group. This can be achieved through a Grignard reaction using ethylene oxide and a suitable Grignard reagent.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of a carbonyl group at the hydroxyethyl position.
Reduction: Formation of the corresponding indole without the bromine atom.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyethyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity and biological activity.
tert-Butyl 4-(1-hydroxyethyl)-1H-indole-1-carboxylate: Lacks the bromine atom, which reduces its potential for halogen bonding interactions.
tert-Butyl 3-bromo-4-methyl-1H-indole-1-carboxylate: Contains a methyl group instead of a hydroxyethyl group, altering its chemical and biological properties.
Uniqueness
tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate is unique due to the presence of both the bromine atom and the hydroxyethyl group. This combination of functional groups provides the compound with a distinct set of chemical reactivities and biological activities, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-(1-hydroxyethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-9(18)10-6-5-7-12-13(10)11(16)8-17(12)14(19)20-15(2,3)4/h5-9,18H,1-4H3 |
InChI Key |
RPWBXLIQMBJCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



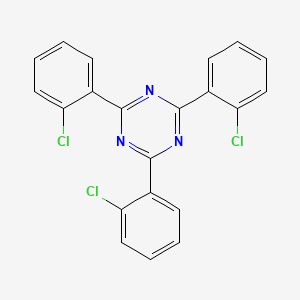



![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)

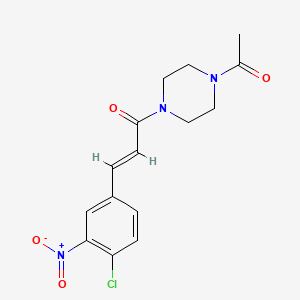
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
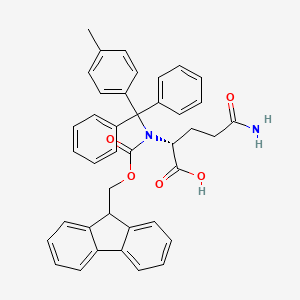
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

